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Compound of Interest

Compound Name: Postin

Cat. No.: B1615710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation, validation, and

characterization of a Periostin (Postn) knockout mouse model. This model is a critical tool for

investigating the in vivo functions of Periostin in various physiological and pathological

processes, including tissue development and regeneration, fibrosis, cancer, and inflammation.

Introduction to Periostin
Periostin is a secreted extracellular matrix (ECM) protein that plays a pivotal role in cell

adhesion, migration, and proliferation. It is involved in the regulation of various signaling

pathways, making it a key molecule in both normal physiological processes and the

pathogenesis of numerous diseases. The development of a Periostin knockout mouse model

has been instrumental in elucidating its multifaceted functions.

Data Presentation: Phenotypic Characterization of
Periostin Knockout Mice
The ablation of the Periostin gene in mice results in a range of observable phenotypes. The

following tables summarize key quantitative data from studies on Periostin knockout (Postn-/-)

mice compared to their wild-type (WT) littermates.

Table 1: Postnatal Viability and Growth
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Phenotype Wild-Type (+/+)
Heterozygous
(+/-)

Homozygous
(-/-)

Citation

Newborn

Offspring Ratio

(from +/-

intercross)

101 197 82 [1]

Postnatal

Viability (4-6

months)

325 638

239 (~14%

lethality before

weaning)

[1]

Body Weight (12-

week-old males)
33.7 ± 0.23 g - 16.8 ± 0.31 g [1]

Body Weight (12-

week-old

females)

27.5 ± 0.36 g - 14.57 ± 0.39 g [1]

Table 2: Bone Phenotype in Periostin Knockout Mice
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Parameter Wild-Type
Periostin
Knockout (-/-)

Condition Citation

Trabecular Bone

Volume/Total

Volume (BV/TV)

Higher 9.8% lower

Post-traumatic

osteoarthritis

model

[2]

Volumetric Bone

Mineral Density

(vBMD)

Higher 11.3% lower

Post-traumatic

osteoarthritis

model

[2]

Trabecular

Thickness

(Tb.Th)

Higher 25.6% lower

Post-traumatic

osteoarthritis

model

[2]

Trabecular

Number (Tb.N)
Higher 14.6% lower

Post-traumatic

osteoarthritis

model

[2]

Trabecular

Separation

(Tb.Sp)

Lower 17.2% higher

Post-traumatic

osteoarthritis

model

[2]

Femur Bone

Mineral Density

(BMD)

Baseline
Significantly

decreased

Hindlimb

suspension

(unloading)

[3]

Cortical Bone

Volume
Baseline

Not significantly

altered

Hindlimb

suspension

(unloading)

[3]

Table 3: Wound Healing Phenotype
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Parameter Wild-Type
Periostin
Knockout (-/-)

Time Point Citation

Wound Closure Normal

Significantly

larger wound

area (64%

larger)

Day 5 post-

wounding
[4]

Wound Closure Normal

Significantly

larger wound

area (41%

larger)

Day 7 post-

wounding
[4]

Collagen Content

in Granulation

Tissue

Normal Reduced
Day 7 post-

wounding
[5]

Experimental Protocols
Detailed methodologies for the key experiments involved in the creation and analysis of a

Periostin knockout mouse model are provided below.

Protocol 1: Generation of Periostin Knockout Mice via
Homologous Recombination
This protocol outlines the traditional method for creating a gene knockout mouse using

homologous recombination in embryonic stem (ES) cells.[6][7]

1. Targeting Vector Construction:

Design a targeting vector containing DNA sequences homologous to the regions flanking the

Postn gene.

Insert a positive selection cassette (e.g., neomycin resistance gene, neo) to disrupt a critical

exon of the Postn gene.

Include a negative selection marker (e.g., thymidine kinase, tk) outside the homology arms to

select against random integration.
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2. ES Cell Culture and Transfection:

Culture murine ES cells under conditions that maintain their pluripotency.

Linearize the targeting vector and introduce it into the ES cells via electroporation.

3. Selection of Homologously Recombined ES Cells:

Culture the transfected ES cells in a medium containing a positive selection agent (e.g.,

G418 for neo resistance).

Apply a negative selection agent (e.g., ganciclovir for the tk gene) to eliminate cells with

random insertions.

Isolate resistant colonies and expand them.

4. Validation of Targeted ES Cell Clones:

Isolate genomic DNA from the expanded ES cell clones.

Confirm the correct targeting event by Southern blot analysis and PCR (see Protocols 2 and

3).

5. Generation of Chimeric Mice:

Inject the validated targeted ES cells into blastocysts from a donor mouse of a different coat

color.

Surgically transfer the injected blastocysts into the uterus of a pseudopregnant female

mouse.

6. Breeding and Germline Transmission:

Identify chimeric offspring by their mixed coat color.

Breed chimeric mice with wild-type mice.
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Screen the F1 generation for germline transmission of the targeted allele by PCR analysis of

tail DNA (see Protocol 2).

Interbreed heterozygous (Postn+/-) mice to generate homozygous (Postn-/-) knockout mice.

Protocol 2: Genotyping of Periostin Knockout Mice by
PCR
This protocol provides a method for routine genotyping of mice to distinguish between wild-

type, heterozygous, and homozygous knockout alleles.[8][9]

1. DNA Extraction:

Obtain a small tail snip (1-2 mm) from weanling mice.

Extract genomic DNA using a commercial DNA extraction kit or a standard lysis buffer with

proteinase K.

2. PCR Amplification:

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward

and reverse primers for both the wild-type and knockout alleles.

Example Primer Set for Transgene Detection:

Forward: 5′-AGAAGACGATCAAGAGAAGGCCGTAGC-3′[9]

Reverse: 5′-CCTGCACCTGAGGAGTGAAT-3′[9]

Example qPCR Primer Set for Postn:

Forward Sequence: 5'-CAGCAAACCACTTTCACCGACC-3'[10]

Reverse Sequence: 5'-AGAAGGCGTTGGTCCATGCTCA-3'[10]

General PCR Cycling Conditions:

Initial Denaturation: 94°C for 3 minutes
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30-35 cycles of:

Denaturation: 94°C for 30 seconds

Annealing: 55-65°C for 30 seconds (optimize based on primers)

Extension: 72°C for 30-60 seconds (depending on amplicon size)

Final Extension: 72°C for 5 minutes

3. Gel Electrophoresis:

Run the PCR products on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium

bromide or SYBR Safe).

Visualize the DNA bands under UV light and determine the genotype based on the size of

the amplified fragments.

Protocol 3: Validation of Gene Targeting by Southern
Blot Analysis
This protocol is used to confirm the correct integration of the targeting vector and to check for

random integrations.[11][12]

1. Genomic DNA Digestion:

Isolate high-quality genomic DNA from ES cells or mouse tails.

Digest 10-20 µg of genomic DNA with a suitable restriction enzyme that cuts outside the

targeting region.

2. Gel Electrophoresis and Transfer:

Separate the digested DNA fragments on a large agarose gel.

Transfer the DNA from the gel to a nylon or nitrocellulose membrane by capillary transfer or

electroblotting.
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3. Probe Labeling and Hybridization:

Design a DNA probe that hybridizes to a region outside the targeting vector's homology

arms.

Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., digoxigenin) marker.

Hybridize the labeled probe to the membrane overnight in a hybridization buffer.

4. Washing and Detection:

Wash the membrane to remove unbound probe.

Detect the hybridized probe using autoradiography (for radioactive probes) or a

chemiluminescent substrate (for non-radioactive probes).

The expected band sizes for the wild-type and targeted alleles will differ, confirming the

knockout.

Protocol 4: Analysis of Periostin Protein Expression by
Western Blot
This protocol is used to confirm the absence of Periostin protein in knockout mice.[13][14]

1. Protein Extraction:

Homogenize tissues from wild-type and knockout mice in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

Denature 20-50 µg of protein per sample and separate by SDS-polyacrylamide gel

electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween-20 (TBST).

Incubate the membrane with a primary antibody specific for Periostin (e.g., Santa Cruz

Biotechnology, sc-398631; Cell Signaling Technology, #35126) overnight at 4°C.[15][16]

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

4. Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

imaging system.

Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 5: Histological Analysis of Tissues
This protocol allows for the microscopic examination of tissue architecture in Periostin knockout

mice.[1][17]

1. Tissue Collection and Fixation:

Euthanize mice and dissect the tissues of interest.

Fix the tissues in 10% neutral buffered formalin or 4% paraformaldehyde overnight at 4°C.

2. Tissue Processing and Embedding:

Dehydrate the fixed tissues through a graded series of ethanol.

Clear the tissues in xylene.

Infiltrate and embed the tissues in paraffin wax.
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3. Sectioning and Staining:

Cut 4-5 µm thick sections using a microtome.

Mount the sections on glass slides.

Deparaffinize and rehydrate the sections.

Stain with Hematoxylin and Eosin (H&E) for general morphology or with specific stains like

Masson's trichrome for collagen.

4. Immunohistochemistry (IHC):

Perform antigen retrieval on the sections if necessary.

Block endogenous peroxidase activity and non-specific binding sites.

Incubate with a primary antibody against Periostin or other markers of interest.

Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase

complex.

Develop the signal with a chromogen such as DAB.

Counterstain with hematoxylin.

5. Microscopy:

Dehydrate, clear, and mount the stained slides with a coverslip.

Examine the slides under a light microscope and capture images.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling

pathways involving Periostin and the experimental workflow for creating a knockout mouse.
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Caption: Periostin signaling through multiple pathways.
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1. Targeting Vector Construction 2. ES Cell Manipulation

3. Generation of Chimeric Mice

4. Breeding and Genotyping
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Caption: Workflow for generating knockout mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Creating a Periostin
Knockout Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1615710#creating-a-periostin-knockout-mouse-
model-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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